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Compound of Interest

Compound Name: H-D-Glu-OtBu

Cat. No.: B555600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data for H-D-Glu-OtBu (D-Glutamic acid γ-

tert-butyl ester). Detailed experimental protocols and data interpretation are presented to

facilitate the identification and characterization of this compound in a research and

development setting.

Core Compound Information
H-D-Glu-OtBu, also known as D-Glutamic acid γ-tert-butyl ester, is an ester derivative of the D-

enantiomer of glutamic acid. It is a key intermediate in peptide synthesis and drug discovery.

Property Value

Chemical Formula C₉H₁₇NO₄

Molecular Weight 203.24 g/mol

CAS Number 45125-00-6

Predicted NMR Spectroscopic Data
Due to the absence of publicly available experimental spectra for H-D-Glu-OtBu, the following

tables outline the predicted ¹H and ¹³C NMR data based on the chemical structure and typical
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chemical shift ranges for the functional groups present.

Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Atom Number
Chemical Shift
(ppm, predicted)

Multiplicity Integration

1 ~3.8
Doublet of Doublets

(dd)
1H

2 ~2.0 - 2.2 Multiplet (m) 2H

3 ~2.4 Triplet (t) 2H

4 - - -

5 - - -

6 1.45 Singlet (s) 9H

7 - - -

8 Variable (broad) Singlet (s) 2H

9 Variable (broad) Singlet (s) 1H

Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
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Atom Number Chemical Shift (ppm, predicted)

1 ~53

2 ~28

3 ~31

4 ~175

5 ~172

6 ~81

7 ~28

Predicted Mass Spectrometry Data
Electrospray ionization (ESI) in positive ion mode is a suitable method for the mass

spectrometric analysis of H-D-Glu-OtBu. The predicted data is presented below.

Ion m/z (predicted) Description

[M+H]⁺ 204.12 Molecular ion (protonated)

[M+Na]⁺ 226.10 Sodium adduct

Fragment 148.08 Loss of tert-butyl group (-C₄H₈)

Fragment 130.07 Further loss of water (-H₂O)

Experimental Protocols
The following are detailed methodologies for acquiring NMR and mass spectrometry data for H-
D-Glu-OtBu.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:
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H-D-Glu-OtBu sample

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Weigh approximately 5-10 mg of H-D-Glu-OtBu and dissolve it in ~0.7

mL of CDCl₃ with TMS in a clean, dry vial.

Transfer: Transfer the solution to an NMR tube.

Instrumentation:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a ¹H NMR spectrum using standard single-pulse acquisition parameters.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024-4096 scans.

Data Processing:
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Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the

CDCl₃ signal at 77.16 ppm.

Integrate the peaks in the ¹H spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of H-D-Glu-OtBu.

Materials:

H-D-Glu-OtBu sample

Methanol (HPLC grade)

Water (HPLC grade)

Formic acid (optional, for enhancing protonation)

Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)

Procedure:

Sample Preparation: Prepare a stock solution of H-D-Glu-OtBu in methanol at a

concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL

with a suitable solvent system (e.g., 50:50 methanol:water). A small amount of formic acid

(0.1%) can be added to aid in protonation.

Instrumentation:

Set up the ESI source in positive ion mode.

Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas

flow, and temperature.
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Data Acquisition:

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

Acquire a full scan mass spectrum over a mass range that includes the expected

molecular ion (e.g., m/z 100-500).

For fragmentation studies (MS/MS), select the [M+H]⁺ ion (m/z 204.12) as the precursor

ion and apply collision-induced dissociation (CID) with varying collision energies to obtain

a product ion spectrum.

Data Analysis:

Analyze the full scan spectrum to identify the protonated molecular ion [M+H]⁺ and any

other adducts.

Interpret the MS/MS spectrum to identify characteristic fragment ions.

Visualizations
The following diagrams illustrate the chemical structure and a typical analytical workflow for H-
D-Glu-OtBu.
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H-D-Glu-OtBu Structure
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Caption: Chemical structure of H-D-Glu-OtBu with atom numbering for NMR assignments.
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Analytical Workflow for H-D-Glu-OtBu

H-D-Glu-OtBu Sample

NMR Sample Preparation
(dissolve in CDCl3)

MS Sample Preparation
(dilute in MeOH/H2O)

NMR Data Acquisition
(1H, 13C)

MS Data Acquisition
(ESI-MS, MS/MS)

NMR Data Processing
(FT, Phasing, Referencing)

MS Data Analysis
(Identify M+H, Fragments)

Structural ConfirmationPurity Assessment

Click to download full resolution via product page

To cite this document: BenchChem. [In-Depth Technical Guide on the Analytical
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[https://www.benchchem.com/product/b555600#h-d-glu-otbu-nmr-and-mass-spectrometry-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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